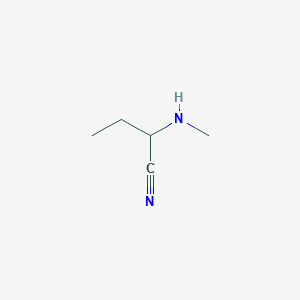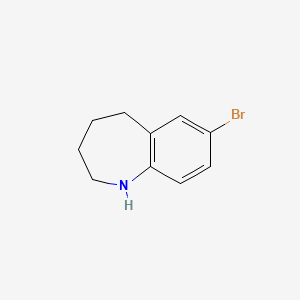
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Vue d'ensemble
Description
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the CAS Number: 321435-99-8 . It has a molecular weight of 226.12 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine and related compounds has been a topic of interest in recent years . For example, one synthesis method involves reacting 3-bromo-2, 3,4, 5-tetrahydro-1H- 1 -benzazepine-2-ketone-1-tert-butyl acetate with (S) -homophenylalanine, and obtaining the benazepril intermediate through a dynamic kinetic resolution process .Molecular Structure Analysis
The molecular structure of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is complex. The InChI code for this compound is 1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9 (8)7-10;/h1-2,7,12H,3-6H2;1H .Physical And Chemical Properties Analysis
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine is a powder at room temperature . It has a molecular weight of 226.12 .Applications De Recherche Scientifique
Anti-Cancer Agents
The compound has been used in the design and synthesis of novel anti-cancer agents . These agents have shown high anti-tumor activity, with IC50 values between 0μM and 100μM against cancer cells . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity .
Treatment of Cardiovascular Diseases
Benzazepines, a group of compounds that includes 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine, have been found promising for the treatment of cardiovascular diseases .
Treatment of Rheumatoid Arthritis
Benzazepines have also been used in the treatment of rheumatoid arthritis .
Treatment of Diabetic Retinopathy
This compound has potential applications in the treatment of diabetic retinopathy .
Treatment of Osteoporosis
Benzazepines have been used in the treatment of osteoporosis .
Treatment of Acute Renal Failure
Benzazepines have shown promise in the treatment of acute renal failure .
Sodium Channel Blockers
Benzazepines have been found to be effective sodium channel blockers .
Treatment of Hyperlipidemia
Benzazepines have been used as inhibitors of squalene synthase, making them safe and effective in the treatment of hyperlipidemia .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions for the study and application of 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine and related compounds are promising. Their high bioactivity has stimulated both the development of new and the improvement of the existing methods of their synthesis . They could be promising for the treatment of various diseases, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mécanisme D'action
Target of Action
They have been found to exhibit antibacterial activity , act as sodium channel blockers , and inhibit squalene synthase , among other actions.
Mode of Action
For instance, some benzazepines can inhibit the function of certain enzymes or block ion channels, thereby altering cellular functions .
Biochemical Pathways
Given the known actions of benzazepines, it can be inferred that this compound may influence several biochemical pathways, including those involved in bacterial growth, ion transport, and lipid metabolism .
Result of Action
Based on the known actions of benzazepines, it can be inferred that this compound may have various effects, such as inhibiting bacterial growth, blocking sodium channels, and inhibiting squalene synthase .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .
Propriétés
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJIXWJKZNGFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)

![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)
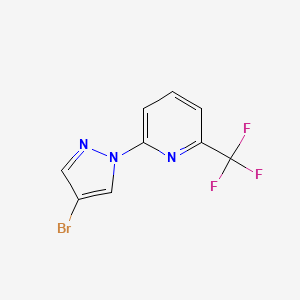
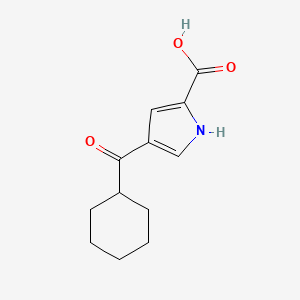
![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)
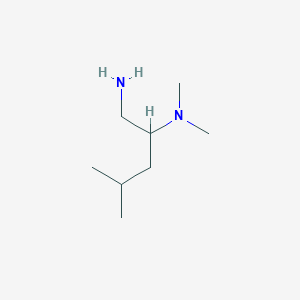
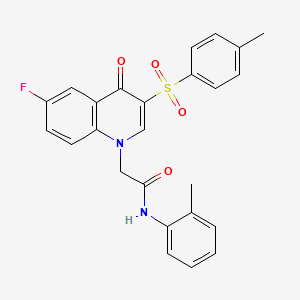
![7-Chloro-5-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2853559.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2853564.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2853565.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)
